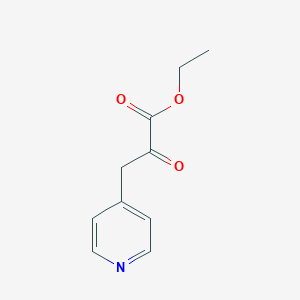

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-oxo-3-pyridin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)7-8-3-5-11-6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQNCGGAZBRDJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with 4-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe in proteomics research to study protein interactions.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s pyridine ring allows it to bind to active sites of enzymes, affecting their activity and modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-oxo-3-(pyridin-4-yl)propanoate: Similar structure but different functional groups.

Methyl 3-oxo-3-(pyridin-4-yl)propanoate: Similar structure with a methyl ester instead of an ethyl ester.

Ethyl 3-(pyridin-2-ylthio)propanoate: Contains a sulfur atom in place of the oxygen atom.

Uniqueness

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Its pyridine ring enhances its ability to interact with biological targets, making it valuable in both research and industrial applications .

Biological Activity

Ethyl 2-oxo-3-(pyridin-4-yl)propanoate is an organic compound with significant biological activity, primarily due to its structural features that allow it to interact with various biological targets. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol. The compound features a pyridine ring, which is known for its ability to participate in hydrogen bonding and π-stacking interactions, enhancing its biological activity.

The mechanism of action of this compound involves:

- Enzyme Interaction : The compound can act as an inhibitor or activator of various enzymes, depending on the context. Its pyridine ring enables binding to the active sites of enzymes, modulating their activity and influencing biochemical pathways.

- Receptor Binding : It may also interact with specific receptors in cellular signaling pathways, potentially affecting processes such as inflammation and neuroprotection.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects, particularly against Gram-positive bacteria. The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism for its antimicrobial activity.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, compounds with similar structures have shown efficacy against leukemia cells by blocking tubulin assembly and promoting mitochondrial depolarization .

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound is being investigated for potential neuroprotective effects. It may modulate neurotransmitter systems and protect neuronal cells from oxidative stress-induced damage.

Data Summary

The following table summarizes key biological activities and research findings related to this compound:

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial effectiveness of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity against this pathogen.

- Anticancer Evaluation : In vitro testing on Jurkat leukemia cells revealed that treatment with this compound resulted in a significant reduction in cell viability (GI50 = 25 µM), accompanied by increased apoptosis markers such as caspase activation and mitochondrial depolarization .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-oxo-3-(pyridin-4-yl)propanoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via condensation reactions, such as between ethyl isonicotinate and ethyl acetate, achieving ~86% yield under optimized conditions . Key parameters include:

- Catalyst selection : Use of mild bases (e.g., NaOEt) to avoid side reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Reflux conditions (80–100°C) improve esterification efficiency.

Q. Comparative Table: Synthesis Routes

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm pyridine ring protons (δ 8.5–8.7 ppm) and ester carbonyl (δ ~170 ppm) .

- X-ray crystallography : Use SHELXL (via SHELX suite) for small-molecule refinement to resolve tautomeric forms (e.g., keto-enol equilibrium) .

- Software tools : Mercury CSD 2.0 for visualizing hydrogen-bonding networks and packing patterns .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., NMR) and crystallographic results be resolved during structural analysis?

Methodological Answer: Discrepancies often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent-dependent conformers. A multi-technique approach is critical:

- Variable-temperature NMR : Identify temperature-sensitive proton shifts indicative of tautomerism.

- High-resolution X-ray data : SHELXL refinement can distinguish static vs. dynamic disorder in crystal lattices .

- Complementary DFT calculations : Compare computed NMR chemical shifts (Gaussian, ORCA) with experimental data to validate models .

Q. What computational strategies are effective for predicting hydrogen-bonding patterns in the crystal lattice?

Methodological Answer:

- Graph set analysis : Apply Etter’s rules (via Mercury CSD) to classify hydrogen-bond motifs (e.g., R₂²(8) rings) .

- Energy frameworks : Use CrystalExplorer to quantify intermolecular interaction energies and prioritize dominant packing forces .

- Machine learning : Train models on Cambridge Structural Database (CSD) entries to predict likely synthons for pyridine-containing esters.

Q. How can reaction mechanisms for pyridylpropanoate derivatives be elucidated using kinetic and analytical techniques?

Methodological Answer:

- Kinetic profiling : Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates (e.g., enolate formation) .

- Isotopic labeling : Use ¹³C-labeled ethanol in esterification to track oxygen exchange via HSQC NMR .

- DFT-based mechanistic studies : Simulate transition states (e.g., Gaussian 16) to validate proposed pathways (e.g., nucleophilic acyl substitution vs. Claisen condensation) .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to address low reproducibility in synthetic protocols?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., solvent polarity, base strength).

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to capture real-time reaction metrics .

- Robustness testing : Vary parameters ±10% (e.g., temperature, stoichiometry) to identify critical process parameters.

Q. What advanced techniques are available for analyzing non-covalent interactions in co-crystals or polymorphs of this compound?

Methodological Answer:

- SCXRD (Single-Crystal X-ray Diffraction) : Resolve π-π stacking between pyridine rings and ester carbonyl interactions .

- Hirshfeld surface analysis : Generate 2D fingerprint plots (via CrystalExplorer) to quantify interaction contributions (e.g., H-bond vs. van der Waals) .

- Thermal analysis : DSC/TGA to correlate polymorph stability with intermolecular interaction strengths.

Tables of Key Analytical Data

Q. Table 1: Characteristic NMR Peaks

| Proton Environment | δ (ppm) ¹H | δ (ppm) ¹³C | Assignment |

|---|---|---|---|

| Pyridine C-H | 8.5–8.7 | 150–155 | Aromatic ring |

| Ester carbonyl (C=O) | – | ~170 | Ester functionality |

| Methylene (CH₂) | 4.1–4.3 | 60–65 | Ethoxy group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.